Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Butyl-2-chloropyrimidine: Properties, Reactivity, and Applications in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds, including nucleic acids, and a vast array of synthetic therapeutic agents.[1] Its presence in approved drugs for oncology, viral infections, and bacterial diseases highlights its privileged status as a pharmacophore.[1][2] Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates. The electron-deficient nature of the pyrimidine ring activates halogen substituents toward a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3][4]
This guide focuses on 5-Butyl-2-chloropyrimidine, a key building block for drug discovery professionals. The presence of the C2-chloro atom provides a reactive handle for introducing diverse functionalities, while the C5-butyl group offers a lipophilic anchor to modulate physicochemical properties such as solubility and membrane permeability. Understanding the core chemical properties, reactivity, and handling of this intermediate is paramount for its effective use in the synthesis of novel, biologically active molecules.
Core Physicochemical and Structural Properties
5-Butyl-2-chloropyrimidine is a colorless to pale yellow solid under standard conditions.[5] Its structure is defined by a pyrimidine ring substituted with a chlorine atom at the C2 position and a linear four-carbon alkyl chain at the C5 position.
dot
Caption: Chemical Structure of 5-Butyl-2-chloropyrimidine.
The key physicochemical data for this compound are summarized below, providing researchers with the essential parameters for experimental design.
| Property | Value | Source(s) |
| CAS Number | 847227-37-6 | [5][6][7] |
| Molecular Formula | C₈H₁₁ClN₂ | [5][7] |
| Molecular Weight | 170.64 g/mol | [5][7] |
| Appearance | Colorless to pale yellow solid | [5] |
| Melting Point | 80-83 °C | [5] |
| Boiling Point | 259-261 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMF). | [5] |
Synthesis and Purification
While specific synthesis routes for 5-Butyl-2-chloropyrimidine are not extensively published, a robust pathway can be extrapolated from established methods for analogous 5-substituted-2-chloropyrimidines.[8][9] A common and logical approach involves the chlorination of a 5-butyl-2-hydroxypyrimidine precursor.
Representative Synthetic Protocol: Chlorination of 5-Butyl-2-hydroxypyrimidine
This protocol is based on well-established chlorination reactions of hydroxypyrimidines, which typically employ phosphorus oxychloride (POCl₃).[8][10]
Causality: 2-Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimid-2-one form. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively converts the C=O bond of the pyrimidone tautomer into a C-Cl bond, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 5-butyl-2-hydroxypyrimidine (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Butyl-2-chloropyrimidine.
Reactivity and Key Transformations: A Cross-Coupling Workhorse
The synthetic utility of 5-Butyl-2-chloropyrimidine stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SₙAr) and, more significantly, oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its widespread use in palladium-catalyzed cross-coupling reactions.[1][4]
Suzuki-Miyaura Coupling
The Suzuki coupling is a powerful method for forming carbon-carbon bonds. For 2-chloropyrimidines, this reaction is highly efficient for coupling with a wide range of aryl and heteroaryl boronic acids.[1][3][4] The C4 position of dichloropyrimidines is generally more reactive than the C2 position; however, in a monosubstituted substrate like 5-Butyl-2-chloropyrimidine, the C2-Cl readily participates in the catalytic cycle.[3]
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds using palladium catalysis.[11][12][13] This reaction allows for the coupling of 5-Butyl-2-chloropyrimidine with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. This transformation is fundamental in drug discovery for installing amine functionalities that can modulate biological activity and improve pharmacokinetic properties.[11][14]
Causality behind Cross-Coupling: The catalytic cycle for both Suzuki and Buchwald-Hartwig reactions begins with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of the electron-deficient pyrimidine. This is the rate-limiting step and is facilitated by the electronic nature of the substrate. Following transmetalation (with the boronic acid) or coordination and deprotonation (with the amine), the cycle concludes with reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.[11][14]
Spectral Analysis and Characterization
Confirming the identity and purity of 5-Butyl-2-chloropyrimidine is essential. The following are the expected spectral characteristics for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Pyrimidine Protons: Two singlets in the aromatic region (~8.5-9.0 ppm), corresponding to the protons at the C4 and C6 positions. - Butyl Chain: A triplet (~2.6-2.8 ppm) for the CH₂ group adjacent to the pyrimidine ring, multiplets for the internal CH₂ groups, and a triplet (~0.9 ppm) for the terminal CH₃ group. |
| ¹³C NMR | - Pyrimidine Carbons: Signals in the aromatic region (~155-165 ppm) for the carbon atoms of the pyrimidine ring. - Butyl Chain: Four distinct signals in the aliphatic region (~13-35 ppm). |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 170. - Isotope Peak (M+2): A characteristic peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Applications in Drug Discovery
5-Butyl-2-chloropyrimidine is not an end product but a valuable intermediate used to generate libraries of more complex molecules for biological screening. The C2 position serves as a diversification point, allowing chemists to rapidly synthesize analogues with varied substituents.
Strategic Value:
-
Scaffold Hopping and SAR: By reacting 5-Butyl-2-chloropyrimidine with different boronic acids (Suzuki) or amines (Buchwald-Hartwig), researchers can systematically explore the Structure-Activity Relationship (SAR) of a lead compound.
-
Property Modulation: The butyl group provides a degree of lipophilicity. The group introduced at the C2 position can be tailored to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Proven Pharmacophore: Substituted pyrimidines are integral to many approved drugs.[15][16] Using a pyrimidine-based starting material like this one leverages a scaffold with a high probability of biological relevance.
dot
Caption: Logic flow for utilizing 5-Butyl-2-chloropyrimidine in a drug discovery program.
Safety and Handling
As a chemical intermediate, 5-Butyl-2-chloropyrimidine requires careful handling in a laboratory setting.[5] While a specific Safety Data Sheet (SDS) is not widely available, general precautions for halogenated aromatic compounds should be strictly followed.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]
-
Contact Avoidance: Avoid contact with eyes, skin, and clothing.[5] It may cause irritation to the eyes, skin, and respiratory system.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][17]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment should be avoided.[17]
Conclusion
5-Butyl-2-chloropyrimidine is a strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with the versatile reactivity of its C2-chloro substituent, make it an ideal starting point for the synthesis of diverse molecular libraries. Through cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently explore new chemical space, driving the discovery and development of next-generation therapeutic agents. Adherence to proper safety protocols ensures its effective and safe application in the laboratory.
References
-
Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
ChemBK. (2024). 5-Butyl-2-chloropyrimidine. ChemBK.com. [Link]
-
Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. 5-Butyl-2-chloropyrimidine. [Link]
-
Sakamoto, T., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Lindsley, C. W., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Welch, C. J., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Google Patents. (n.d.). Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
ResearchGate. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2007). Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]
-
Qiao, L., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemstock. (n.d.). Chemwatch GHS SDS for 2-chloropyrimidine. Chemstock. [Link]
-
PubChem. (n.d.). 5-Chloropyrimidine. PubChem - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing. [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]
-
Wiley Online Library. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Wiley Online Library. [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Bromo-2-chloropyrimidine. [Link]
-
Al-dujaili, J. K., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. equationchemical.com [equationchemical.com]
- 7. 5-Butyl-2-chloropyrimidine (847227-37-6) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
